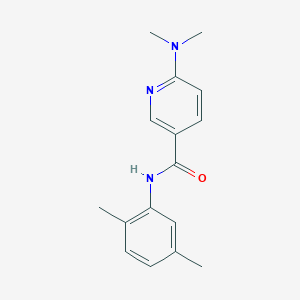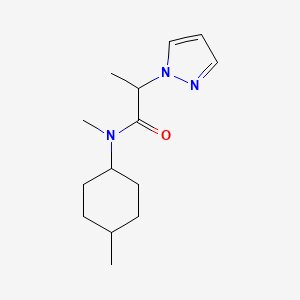![molecular formula C16H28N2O3 B7511017 N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G-protein coupled receptor that is involved in the regulation of pain perception, stress response, and reward pathways. By blocking the NOP receptor, N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to reduce pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain perception and inflammation in a dose-dependent manner. Additionally, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of pain perception and inflammation. However, one of the limitations of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its selectivity for the NOP receptor. This limits its potential use in studying other pain and inflammation pathways.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide. One potential direction is the development of more selective NOP receptor antagonists. This could lead to the development of more effective and safer analgesics and anti-inflammatory agents. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide and its potential use in the treatment of neurological disorders. Overall, the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide holds great promise for the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide involves the reaction between 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid and oxalyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained by the reaction of the intermediate with ammonia.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASEKBZLBTZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)


